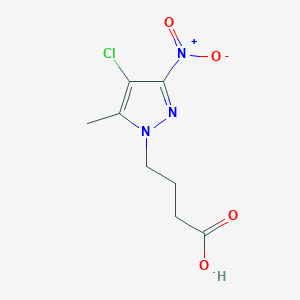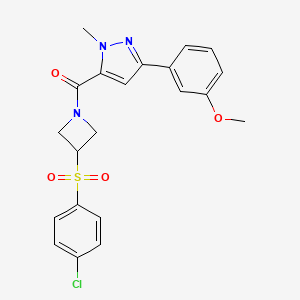
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
Übersicht
Beschreibung
“4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.64 . It is used in proteomics research .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid, involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. Then, formic ester reacts with 4-chloro-3-ethyl-1-methylpyrazole in the presence of a foul-smelling acid as a reagent and catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C8H10ClN3O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 247.64 . No further specific physical or chemical properties are available.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, particularly pyrazole derivatives, have shown wide applicability in various fields due to their significant biological activities. The chemistry of such compounds, including the synthesis and application potential of heterocycles, has been a focus of recent studies.
Chemistry of Heterocyclic Compounds : A study by Gomaa and Ali (2020) discusses the reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives as a building block for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, highlighting their significance in the synthesis of dyes and other heterocyclic compounds (Gomaa & Ali, 2020).
Environmental and Aquatic Effects of Heterocyclic Compounds : Research on the sorption of phenoxy herbicides, including compounds structurally related to heterocyclic acids, to various soils and minerals provides insights into environmental interactions of these chemicals. This study emphasizes the relevance of soil organic matter and iron oxides as significant sorbents for such compounds, pointing towards their environmental behavior and potential effects (Werner, Garratt, & Pigott, 2012).
Biological Applications of Pyrazole Derivatives : The synthesis and bioevaluation of novel pyrazole compounds via different methods have been extensively reviewed. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties, underscoring their importance in pharmaceutical applications (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Pyrazole Carboxylic Acid and Its Derivatives : A review by Cetin (2020) focuses on pyrazole carboxylic acid derivatives, highlighting their synthesis and diverse biological applications, such as antimicrobial, anticancer, anti-inflammatory, and antifungal activities. This emphasizes the utility of pyrazole derivatives in medicinal chemistry, offering a foundation for understanding the potential applications of related compounds (Cetin, 2020).
Safety and Hazards
“4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” should be treated as an organic compound. Proper protective equipment such as gloves and goggles should be worn when handling it. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If it comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Wirkmechanismus
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a channel, among other possibilities .
Biochemical Pathways
These are the series of chemical reactions that the drug influences within the body. They can be mapped out using a variety of techniques, including metabolomics .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Techniques used here can include mass spectrometry .
Result of Action
This is the observable effect of the drug on the body. It can be studied using a variety of techniques, from cellular assays to whole animal studies .
Action Environment
This refers to how factors such as pH, temperature, and the presence of other molecules can influence the drug’s action .
Eigenschaften
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDZDBGJPLMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320125 | |
| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696646-61-4 | |
| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)

![Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)

![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)
![[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)

![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

